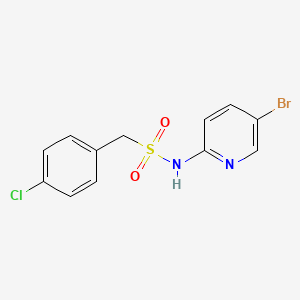![molecular formula C18H26N2O B10967560 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-3-Phenyl-2-propenyl]piperazino}-1-pentanone is a complex organic compound with a unique structure that includes a piperazine ring substituted with a phenylpropenyl group and a pentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone typically involves the reaction of piperazine with a phenylpropenyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the halide, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone can undergo various chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The carbonyl group in the pentanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropenyl group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-(phenylsulfonyl)-4-methyl-1-pentanone
- (E)-3-phenyl-1-[4-(2-pyrimidinyl)piperazino]-2-propen-1-one
Uniqueness: 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-pentanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylpropenyl group with a piperazine ring and a pentanone moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-2-3-11-18(21)20-15-13-19(14-16-20)12-7-10-17-8-5-4-6-9-17/h4-10H,2-3,11-16H2,1H3/b10-7+ |
InChI Key |
VOEGLPRHVHRZFC-JXMROGBWSA-N |
Isomeric SMILES |
CCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10967499.png)
![3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10967506.png)
![1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10967515.png)
![4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10967523.png)

![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
![4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10967543.png)
methanone](/img/structure/B10967544.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)
